BenchChemオンラインストアへようこそ!

(1R,2S)-Xeruborbactam disodium

Metallo-β-lactamase NDM-1 VIM-1

For research and clinical laboratories developing β-lactam/BLI regimens against carbapenem-resistant Gram-negatives: (1R,2S)-Xeruborbactam disodium is the only boronic acid BLI in late-stage development that inhibits clinically important Class B metallo-β-lactamases (NDM, VIM, IMP), in addition to Classes A, C, and D. Approved alternatives (avibactam, relebactam, vaborbactam) lack MBL coverage. Its uniquely broad enzyme spectrum, high solubility, and established PK profile make it the essential reference standard for combination MIC testing, PK/PD modeling, and novel β-lactam screening in MBL surveillance or drug discovery programs.

Molecular Formula C10H8BFNa2O5
Molecular Weight 283.96 g/mol
Cat. No. B12411894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-Xeruborbactam disodium
Molecular FormulaC10H8BFNa2O5
Molecular Weight283.96 g/mol
Structural Identifiers
SMILES[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]
InChIInChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1
InChIKeyRLVWXGRGTAHSCI-USPAICOZSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-Xeruborbactam Disodium: An Ultra-Broad-Spectrum Boronic Acid β-Lactamase Inhibitor for Multi-Drug Resistant Gram-Negative Infections


(1R,2S)-Xeruborbactam disodium (also known as QPX7728) is a novel, cyclic boronic acid β-lactamase inhibitor (BLI) designed for co-administration with β-lactam antibiotics to overcome resistance in Gram-negative bacteria [1]. It is distinguished by its ultra-broad-spectrum inhibitory activity against all four Ambler classes of β-lactamases, including key serine enzymes (Classes A, C, and D) and, uniquely among clinically-advanced BLIs, several clinically important metallo-β-lactamases (MBLs; Class B) [2]. The compound is in late-stage clinical development for both intravenous (IV) and oral (via a prodrug) administration [3].

Why (1R,2S)-Xeruborbactam Disodium Cannot Be Substituted by Other Approved or Investigational β-Lactamase Inhibitors


Substitution with other β-lactamase inhibitors (BLIs) is not scientifically valid due to fundamental differences in enzyme inhibition spectrum and resulting microbiological coverage. Approved BLIs like avibactam, relebactam, and vaborbactam lack meaningful activity against metallo-β-lactamases (MBLs) such as NDM and VIM, leaving a critical gap in coverage [1]. Even among other investigational broad-spectrum boronates like taniborbactam, critical differences in potency against specific MBL subfamilies (e.g., IMP) and activity against strains with complex resistance mechanisms (e.g., KPC variants + porin mutations) result in non-overlapping susceptibility profiles [2]. The quantitative evidence below demonstrates why (1R,2S)-xeruborbactam disodium's unique profile mandates its specific procurement for research and clinical development targeting the full spectrum of carbapenem-resistant pathogens.

(1R,2S)-Xeruborbactam Disodium: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Unmatched Spectrum of Direct Enzyme Inhibition: Potent Activity Against Metallo-β-Lactamases (NDM, VIM) Where Avibactam, Relebactam, and Vaborbactam are Inactive

(1R,2S)-Xeruborbactam disodium is a potent inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that hydrolyze nearly all β-lactams and are completely refractory to inhibition by the approved BLIs avibactam, relebactam, and vaborbactam [1]. In a head-to-head biochemical study using purified enzymes, xeruborbactam demonstrated potent inhibitory activity against NDM-1, VIM-1, and IMP-1, with IC50 values of 55 nM, 14 nM, and 610 nM, respectively. In contrast, the comparator BLIs avibactam, relebactam, and vaborbactam showed no inhibition (IC50 > 100 µM) against these same MBLs [1].

Metallo-β-lactamase NDM-1 VIM-1 IMP-1 Class B carbapenemase Enzyme inhibition

Superior Restoration of Meropenem Activity Against a Broad Panel of Carbapenemase-Producing Enterobacterales: Direct Microbiological Comparison with Avibactam, Vaborbactam, Relebactam, and Taniborbactam

In a comprehensive 2025 study, meropenem combined with (1R,2S)-xeruborbactam was compared against five other β-lactam/β-lactamase inhibitor combinations against a collection of 300 genetically diverse, carbapenemase-producing Enterobacterales (CPE) clinical isolates, including those producing KPC, OXA-48, and MBLs [1]. Meropenem/xeruborbactam demonstrated the most potent activity overall, with an MIC50/90 of ≤0.06/≤0.06 mg/L [1]. In contrast, the MIC50/90 values for comparator combinations were significantly higher: ceftazidime/avibactam (0.25/2 mg/L), meropenem/vaborbactam (0.06/8 mg/L), imipenem/relebactam (0.12/1 mg/L), and cefepime/taniborbactam (0.06/0.5 mg/L) [1]. Furthermore, xeruborbactam restored meropenem's activity against strains resistant to other new BL/BLI combinations, including those with KPC variants and MBLs with chromosomal alterations, where MICs remained in the susceptible range (≤0.06–4 mg/L) [1].

Carbapenem-resistant Enterobacterales Meropenem potentiation KPC OXA-48 NDM MIC90

Effective Inhibition of AmpC β-Lactamases: A Clear Advantage Over Vaborbactam and Enmetazobactam

In a comparative evaluation of multiple BLIs against a panel of acquired and intrinsic class C β-lactamases (AmpC), (1R,2S)-xeruborbactam demonstrated effective inhibitory activity, whereas the closely related cyclic boronate vaborbactam and the sulfone-based enmetazobactam showed significantly reduced or no activity against most tested AmpC enzymes [1]. This study placed xeruborbactam among the most effective inhibitors for this enzyme class, alongside taniborbactam and the diazabicyclooctanes (DBOs) like avibactam and durlobactam [1].

AmpC Class C β-lactamase Cephalosporinase Resistance

Favorable Human Pharmacokinetics and Predominantly Renal Clearance: Phase 1 Data Supporting QD Dosing and Clinical Development

The first-in-human Phase 1 study of IV (1R,2S)-xeruborbactam in healthy subjects (n=39) demonstrated a pharmacokinetic profile supportive of once-daily dosing and consistent with its primary route of elimination [1]. The mean terminal half-life for unbound (active) xeruborbactam ranged from 20.7 to 22.4 hours across the 250-2000 mg single-dose cohorts [1]. The fraction of the administered dose excreted unchanged in urine was high, ranging from 82.9% to 85.0% after single doses, confirming predominant renal clearance [1].

Pharmacokinetics Phase 1 Half-life Renal excretion Human

Intrinsic Direct Antibacterial Activity Against Key Gram-Negative Pathogens, Including Acinetobacter baumannii

Beyond its primary function as a β-lactamase inhibitor, (1R,2S)-xeruborbactam disodium exhibits direct, intrinsic antibacterial activity against several Gram-negative species at higher concentrations, a feature not commonly observed with other BLIs [1]. Against a large panel of clinical isolates, xeruborbactam alone demonstrated MIC50/MIC90 values of 16/32 µg/mL against Acinetobacter baumannii [1]. This intrinsic activity may contribute to enhanced bacterial killing in combination therapy, particularly against this difficult-to-treat pathogen.

Intrinsic antibacterial activity Acinetobacter baumannii Gram-negative MIC

Enhanced Aqueous Solubility and Formulation Versatility of the Disodium Salt Form for Research and Clinical Use

The (1R,2S)-xeruborbactam disodium salt form (CAS 2170848-99-2) is specifically utilized to enhance aqueous solubility, a critical attribute for both in vitro microbiology studies and clinical parenteral formulation [1]. Technical datasheets report aqueous solubility of ≥50 mg/mL in water (176 mM) [1] and up to 60 mg/mL in water , facilitating the preparation of concentrated stock solutions for microdilution assays and high-dose IV formulations. The development of an oral prodrug (QPX7831) further leverages the core boronate structure for non-parenteral delivery [2].

Disodium salt Solubility Formulation Aqueous stability Prodrug

Optimal Research and Development Scenarios for Procuring (1R,2S)-Xeruborbactam Disodium


Antimicrobial Susceptibility Testing (AST) and Surveillance of MBL-Producing Gram-Negative Bacteria

For clinical microbiology laboratories and academic research centers conducting surveillance on metallo-β-lactamase (MBL)-producing Enterobacterales, Pseudomonas aeruginosa, or Acinetobacter baumannii. (1R,2S)-Xeruborbactam disodium is an essential reagent for combination MIC testing (e.g., with meropenem or cefiderocol) to accurately profile resistance and identify therapeutic options against NDM, VIM, or IMP-producing strains, where approved BLIs like avibactam, vaborbactam, and relebactam are microbiologically inactive [1].

In Vivo Efficacy Models for New β-Lactam/BLI Combination Therapies

For contract research organizations (CROs) and pharmaceutical R&D teams developing novel β-lactam/BLI combinations. Procurement of the highly soluble (1R,2S)-xeruborbactam disodium salt is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in murine thigh or lung infection models, particularly when using challenging strains with complex resistance mechanisms (e.g., KPC variants + porin mutations) that are refractory to other BLIs [2]. Its long half-life in animal models facilitates human PK bridging studies [3].

Standalone β-Lactamase Inhibitor (BLI) for Combinatorial Screening

For medicinal chemistry and drug discovery programs exploring novel β-lactam partner antibiotics. Given xeruborbactam's uniquely broad enzyme inhibition spectrum [1] and its development as a 'standalone' BLI intended for co-administration with various β-lactams [4], it is the optimal choice for screening libraries of novel β-lactam compounds to identify potent, resistance-proof combinations. Its intrinsic antibacterial activity also offers a unique phenotypic readout for target engagement [5].

Development and Validation of Bioanalytical Methods for Clinical PK Studies

For bioanalytical CROs and clinical pharmacology units supporting Phase 1-3 studies of xeruborbactam-containing regimens. The compound's predictable, predominantly renal clearance (≥80% excreted unchanged in urine) and long terminal half-life (~21-22 h) [3] necessitates robust LC-MS/MS method development and validation for quantifying total and unbound drug in plasma and urine matrices. Reference standards of (1R,2S)-xeruborbactam disodium are required for these essential clinical trial support activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S)-Xeruborbactam disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.